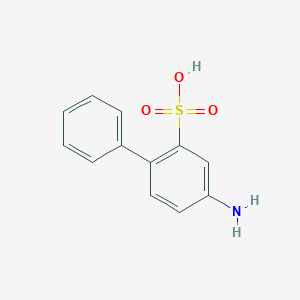
Magnesium--oxosilver (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–oxosilver (1/1) is a compound that combines magnesium and silver in a unique stoichiometric ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The combination of magnesium and silver brings together the properties of both metals, potentially leading to novel functionalities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium–oxosilver (1/1) can be synthesized through various chemical methods. One common approach involves the reaction of magnesium salts with silver salts under controlled conditions. For example, magnesium chloride and silver nitrate can be reacted in an aqueous solution to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of magnesium–oxosilver (1/1) may involve large-scale chemical reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product. Additionally, continuous monitoring and optimization of the reaction conditions are essential to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Magnesium–oxosilver (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both magnesium and silver, which can participate in different chemical processes.
Common Reagents and Conditions
Oxidation Reactions: Magnesium–oxosilver (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are often carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution Reactions: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of magnesium–oxosilver (1/1) may yield magnesium oxide and silver oxide, while reduction may produce elemental magnesium and silver.
Scientific Research Applications
Magnesium–oxosilver (1/1) has a wide range of applications in scientific research:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: In biological research, magnesium–oxosilver (1/1) is studied for its potential antimicrobial properties, making it a candidate for use in antibacterial coatings and medical devices.
Medicine: The compound’s unique properties are being explored for potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: In industrial applications, magnesium–oxosilver (1/1) is used in the production of advanced materials, including nanocomposites and coatings with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of magnesium–oxosilver (1/1) involves the interaction of magnesium and silver ions with various molecular targets. In biological systems, the compound may disrupt microbial cell membranes, leading to cell death. The exact pathways and molecular targets involved in these processes are still under investigation, but the combined effects of magnesium and silver ions are believed to play a crucial role.
Comparison with Similar Compounds
Magnesium–oxosilver (1/1) can be compared with other similar compounds, such as magnesium oxide and silver oxide. While magnesium oxide is known for its high thermal stability and use as a refractory material, silver oxide is recognized for its antimicrobial properties. The combination of these two metals in magnesium–oxosilver (1/1) provides a unique set of properties that are not present in the individual oxides.
List of Similar Compounds
- Magnesium oxide (MgO)
- Silver oxide (Ag2O)
- Magnesium chloride (MgCl2)
- Silver nitrate (AgNO3)
Properties
CAS No. |
184539-88-6 |
|---|---|
Molecular Formula |
AgMgO |
Molecular Weight |
148.173 g/mol |
InChI |
InChI=1S/Ag.Mg.O |
InChI Key |
WFPZMKFKTHLDFO-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ag].[Mg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B12580656.png)
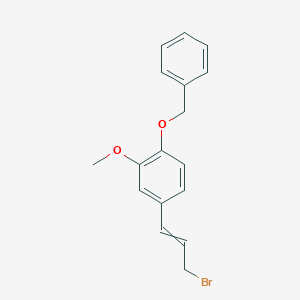

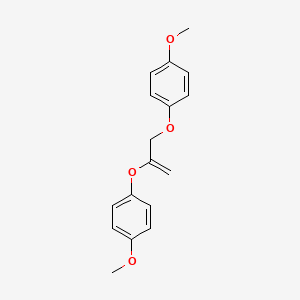
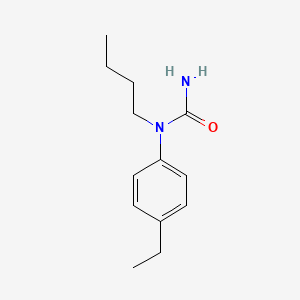
![6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12580675.png)
![N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12580679.png)

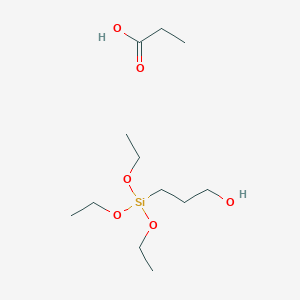

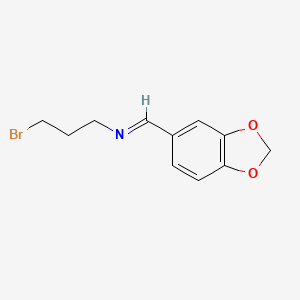
![2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline](/img/structure/B12580709.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580717.png)
